

# SNIPER(ABL)-033: Core Characteristics and Quantitative Data

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**Compound Focus: Sniper(abl)-033**

Cat. No.: S12904727

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**SNIPER(ABL)-033** is a Specific and Nongenetic IAP-dependent Protein ERaser. It functions as a heterobifunctional molecule that recruits the ubiquitin-proteasome system to induce the degradation of target proteins [1] [2].

**Table 1: Core Characteristics of SNIPER(ABL)-033 [3] [2]**

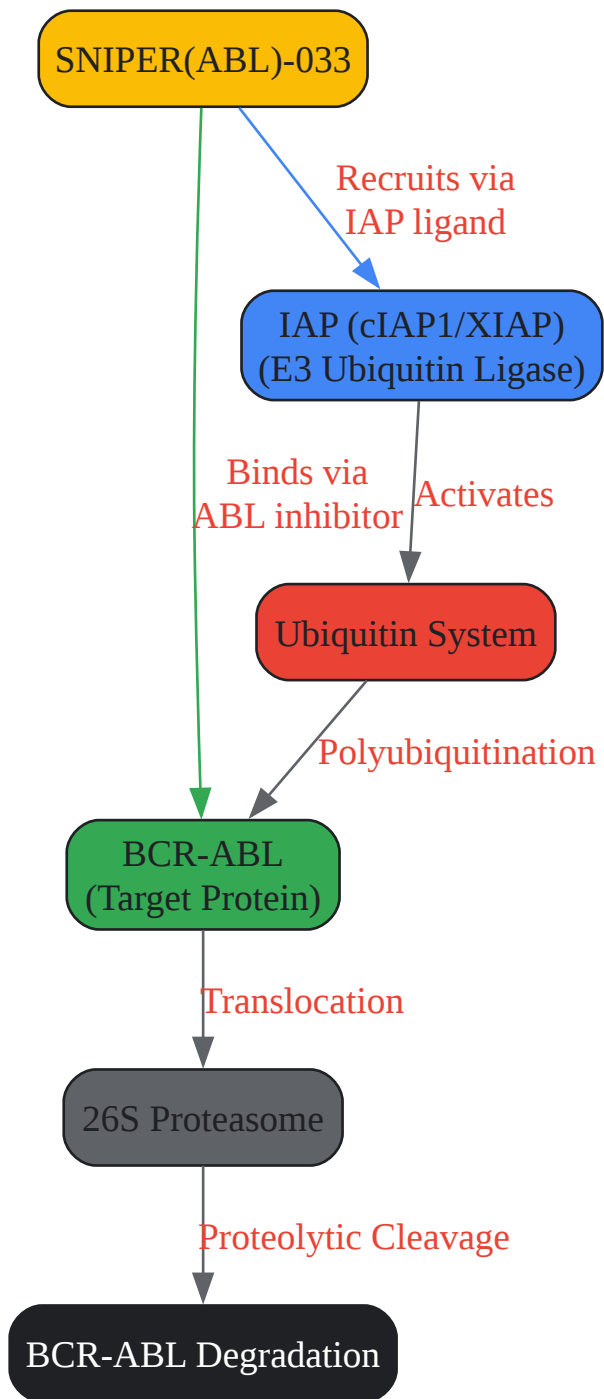
Parameter	Description
CAS Number	2222354-18-7
Category	PROTAC / SNIPER

| **Molecular Components** | • **Target Protein Ligand:** HG-7-85-01 (ABL inhibitor) • **E3 Ligase Ligand:** LCL161 derivative (IAP ligand) • **Linker:** Connects the two ligands [3] | | **Primary Target** | BCR-ABL fusion oncoprotein [3] | | **Key Quantitative Finding** | Induces reduction of BCR-ABL protein with a **DC<sub>50</sub> of 0.3 μM** [3] |

## Mechanism of Action and Signaling Pathway

**SNIPER(ABL)-033** works by bringing an E3 ubiquitin ligase into close proximity with the target protein, BCR-ABL. This event-driven process leads to the polyubiquitination of BCR-ABL, marking it for

destruction by the proteasome [1]. The diagram below illustrates this multi-step degradation mechanism.



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Diagram 1: **SNIPER(ABL)-033** mechanism of action: ubiquitin-mediated BCR-ABL degradation. [3] [1] [2]

## Key Experimental Findings and Workflow

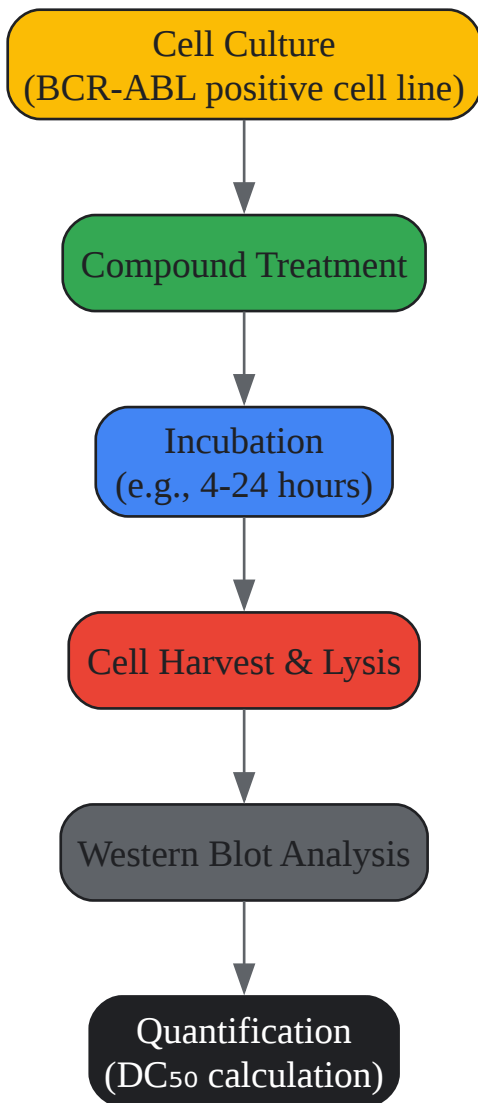
The primary evidence for **SNIPER(ABL)-033**'s efficacy comes from cell-based assays measuring the degradation of the BCR-ABL protein.

**Table 2: Key Experimental Findings for SNIPER(ABL)-033 [3]**

Finding	Description / Value
Degradation Potency	DC <sub>50</sub> = 0.3 μM
Degradation Efficiency	Significant reduction of BCR-ABL protein levels.

| **Control Compounds** | • **ABL inhibitor activity control:** HY-131178 • **E3 ligase ligand:** HY-128808 • **Linker:** HY-130500 • **E3 ligase ligand + linker:** HY-128819 |

A typical experiment to validate **SNIPER(ABL)-033** activity involves treating BCR-ABL-positive cells, followed by analysis of protein levels. The workflow can be visualized as follows:



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Diagram 2: Generic experimental workflow for **SNIPER(ABL)-033** degradation activity assay. [3]

## Research Context and Distinguishing Features

- **IAP-based Degraders (SNIPERs):** **SNIPER(ABL)-033** belongs to a subclass of PROTACs that recruit Inhibitor of Apoptosis Proteins (IAPs) as E3 ligases. IAPs are often overexpressed in cancer cells, and their recruitment can offer parallel degrading pathways, potentially increasing efficiency [1].
- **Advantages over Traditional Inhibitors:** As an event-driven degrader, **SNIPER(ABL)-033** catalytically eliminates the entire BCR-ABL protein, potentially overcoming resistance mutations that arise from prolonged inhibitor treatment and reducing the risk of compensatory protein overexpression [1].

## Future Directions and Considerations

While the initial findings on **SNIPER(ABL)-033** are promising, advancing this compound requires addressing several challenges:

- **Optimization Needs:** The complexity of the heterobifunctional warhead can limit drug-like properties, such as oral bioavailability. Further optimization of the linker and ligands is often necessary [1].
- **Broader Profiling:** Comprehensive assessment requires evaluating selectivity against other kinases, permeability, metabolic stability, and efficacy in animal models of BCR-ABL-positive leukemia [1] [4].

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## References

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